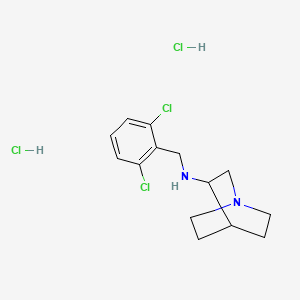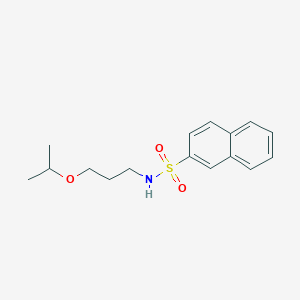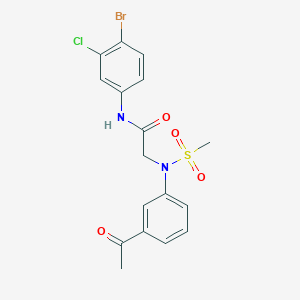![molecular formula C17H20N2O3S B4171661 3-{4-[(ethylamino)sulfonyl]phenyl}-N-phenylpropanamide](/img/structure/B4171661.png)
3-{4-[(ethylamino)sulfonyl]phenyl}-N-phenylpropanamide
Vue d'ensemble
Description
“3-{4-[(ethylamino)sulfonyl]phenyl}-N-phenylpropanamide” is a complex organic compound. It contains a propanamide group (a derivative of propionic acid) attached to two phenyl groups (aromatic rings), one of which is further substituted with an ethylamino sulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups), an amide group (from the propanamide), and a sulfonyl group. These functional groups would likely influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The phenyl rings might undergo electrophilic aromatic substitution, while the amide group could participate in hydrolysis or condensation reactions .Applications De Recherche Scientifique
Antimicrobial Photodynamic Therapy
Application:
Research: Sulfonamide porphyrins, which include the sulfonamide functional group as seen in the compound , have been studied for their potent photosensitizing properties . These compounds have shown effectiveness in photoinactivating MRSA, with a significant reduction in bacterial count achieved under light irradiation.
Cancer Therapy
Application: The sulfonamide group is known for its role in cancer therapy, particularly in the design of inhibitors for enzymes like histone deacetylases (HDACs), which are involved in the regulation of gene expression and are targets for cancer treatment.
Research: Compounds with the sulfonamide moiety have been explored for their anti-proliferative effects against cancer cells. The research into indole-3-ethylsulfamoylphenylacrylamides, which share a similar sulfonamide structure, has indicated potential in HDAC inhibition, a promising strategy for cancer therapy .
Drug Synthesis
Application: The compound serves as a building block in the synthesis of various drugs. Its structural components, particularly the sulfonamide group, are integral in the creation of a wide range of pharmaceuticals.
Research: Suppliers offer this compound for scientific research, indicating its utility in the synthesis and study of new drugs . Its availability from multiple suppliers underscores its importance in medicinal chemistry.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[4-(ethylsulfamoyl)phenyl]-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-2-18-23(21,22)16-11-8-14(9-12-16)10-13-17(20)19-15-6-4-3-5-7-15/h3-9,11-12,18H,2,10,13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHJHKLOUUTHTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-amino-5-cyano-3,4',4',6'-tetramethyl-2'-oxo-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl 2-methoxybenzoate](/img/structure/B4171589.png)

![5-(3,4-dimethylphenyl)-N-[3-(propionylamino)phenyl]-2-furamide](/img/structure/B4171626.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4171633.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B4171641.png)
![3-[5-phenyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4171648.png)
![2-[(5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N,N-diethylethanamine](/img/structure/B4171653.png)
![4-(4-allyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline](/img/structure/B4171662.png)
![7-(4-bromophenyl)-5-[4-chloro-2-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4171663.png)
![2-amino-6-bromo-3'-methyl-5'-oxo-5',6'-dihydro-2'H-spiro[chromene-4,4'-pyrrolo[2,3-c]pyrazole]-3-carbonitrile](/img/structure/B4171668.png)
![1-allyl-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4171678.png)

![methyl 1-benzyl-4-[(cyclopropylcarbonyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4171690.png)